Product packaging for Desacetyleupaserrin(Cat. No.:)

Desacetyleupaserrin

Cat. No.: B1235786
M. Wt: 362.4 g/mol
InChI Key: WQBVXCQSQYBGGT-OPDDCXCPSA-N
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Description

Contextualization within Natural Products Chemistry and Sesquiterpene Lactones

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. nih.gov Within this vast domain, terpenoids represent one of the largest and most diverse classes of secondary metabolites. redalyc.org Desacetyleupaserrin belongs to a specific subgroup of terpenoids known as sesquiterpene lactones.

Sesquiterpenes are C15 compounds biosynthesized from three isoprene (B109036) units. mpg.de The defining characteristic of sesquiterpene lactones is the presence of a lactone ring, which is a cyclic ester. usda.gov These compounds are predominantly found in plants of the Asteraceae family. researchgate.net

This compound is further classified as a germacranolide, a major structural type of sesquiterpene lactone characterized by a 10-membered carbocyclic ring. proceedings.science The bioactivity of many sesquiterpene lactones, including germacranolides, is often attributed to the presence of an α-methylene-γ-lactone group. This functional group can react with biological nucleophiles, such as the sulfhydryl groups of amino acids like cysteine in proteins, which is believed to be a key aspect of their mechanism of action. researchgate.net

The biosynthesis of germacranolide sesquiterpene lactones is a complex enzymatic process that begins with farnesyl pyrophosphate (FPP). redalyc.org Through a series of cyclizations and oxidative modifications, the characteristic germacrane (B1241064) skeleton is formed and subsequently lactonized. scielo.br

Historical Perspective on this compound Discovery and Early Studies

The initial isolation and structural elucidation of this compound was a significant milestone in natural product chemistry. In 1973, S. Morris Kupchan and his team of researchers reported the discovery of this compound, along with its acetylated analog Eupaserrin, from the plant Eupatorium semiserratum. acs.org Their work detailed the meticulous process of extraction, fractionation, and purification required to isolate these compounds. The structural determination was achieved through a combination of spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as chemical derivatization. researchgate.net

Following its initial discovery, this compound was subsequently identified in other plant species within the Asteraceae family. For instance, in 1977, it was isolated from Helianthus pumilus. mpg.de More recently, this compound has been identified as a constituent of Calea uniflora and Eupatorium mikanioides. naturalproducts.netnaturalproducts.net These findings underscore the distribution of this compound within this large and chemically diverse plant family.

Significance of this compound in Advancing Bioactive Compound Research

The discovery and subsequent investigation of this compound have significantly contributed to the field of bioactive compound research, particularly in the search for new therapeutic agents. The early studies by Kupchan and colleagues highlighted the antileukemic properties of this compound, sparking interest in its potential as an anticancer agent. acs.orgmedkoo.com

The cytotoxic activity of this compound and other sesquiterpene lactones has been a primary focus of research. The presence of the α-methylene-γ-lactone moiety is a key structural feature responsible for this bioactivity. researchgate.net This functional group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, thereby disrupting their function. dovepress.com This mechanism is thought to underlie its ability to inhibit the growth of cancer cells.

Research into this compound has also spurred further investigation into the chemical constituents of the Eupatorium and Helianthus genera, leading to the discovery of other novel bioactive compounds. nih.govresearchgate.net The study of this compound serves as a case in point for the importance of natural products as a source of lead compounds in drug discovery.

Overview of Key Academic Research Trajectories for this compound

The academic research surrounding this compound has primarily followed a trajectory focused on its biological activities, with a strong emphasis on its potential as an anticancer agent.

Cytotoxic and Anticancer Research:

A significant portion of the research on this compound has been dedicated to evaluating its cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are reported in specialized databases, broader studies on related compounds from the Eupatorium genus have shown potent cytotoxic activities. For example, other sesquiterpene lactones from Eupatorium fortunei have demonstrated significant cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. researchgate.net The presumed mechanism for this cytotoxicity is the alkylation of biological macromolecules via the α-methylene-γ-lactone group, leading to the inhibition of critical cellular processes and induction of apoptosis. dovepress.comnih.gov

Investigations into Other Bioactivities:

Beyond its anticancer potential, this compound has been investigated for other biological activities. A study on the constituents of Calea uniflora evaluated this compound for its leishmanicidal and trypanocidal activities. However, in this particular study, it demonstrated weak or no significant inhibitory effects against the tested protozoan parasites. naturalproducts.net

Chemical Synthesis:

A thorough review of the scientific literature indicates that the total synthesis of this compound has not yet been reported. The total synthesis of complex natural products is a challenging endeavor that often drives the development of new synthetic methodologies. epfl.chstanford.edu The future synthesis of this compound would be a significant achievement, providing a renewable source for further biological evaluation and the potential for the creation of novel, more potent analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B1235786 Desacetyleupaserrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4R,6E,9R,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C20H26O6/c1-5-14(10-21)20(24)26-16-8-11(2)6-7-15(22)12(3)9-17-18(16)13(4)19(23)25-17/h5-6,9,15-18,21-22H,4,7-8,10H2,1-3H3/b11-6+,12-9+,14-5-/t15-,16-,17-,18-/m1/s1

InChI Key

WQBVXCQSQYBGGT-OPDDCXCPSA-N

SMILES

CC=C(CO)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)O)C

Isomeric SMILES

C/C=C(/CO)\C(=O)O[C@@H]1C/C(=C/C[C@H](/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C

Canonical SMILES

CC=C(CO)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)O)C

Origin of Product

United States

Natural Occurrence and Phytochemical Distribution of Desacetyleupaserrin

Botanical Sources and Geographic Distribution of Desacetyleupaserrin-Producing Organisms

The presence of this compound has been confirmed in a number of plant species, primarily within the Helianthus, Calea, and Eupatorium genera. The distribution of these plants spans various regions, indicating a widespread, yet specific, occurrence of the compound in the plant kingdom.

This compound has been identified in the genus Helianthus, commonly known as sunflowers. Notably, it has been isolated from Helianthus pumilus, a wild perennial species. scielo.brisasunflower.orgnih.gov Research has also pointed to this compound as a principal sesquiterpene lactone in certain populations of Helianthus maximiliani. cnjournals.comresearchgate.net

Table 1: Helianthus Species Containing this compound

Species Common Name Geographic Distribution
Helianthus pumilus Nutt. Little Sunflower Native to North America.

The compound has been successfully isolated and characterized from Calea uniflora. scielo.brresearchgate.netufsc.br This discovery marked the first instance of this compound being reported within the Calea genus. scielo.brresearchgate.net Calea uniflora is a plant used in the folk medicine of Southern Brazil. researchgate.net

Table 2: Calea Species Containing this compound

Species Common Name Geographic Distribution

The genus Eupatorium, which includes species commonly known as bonesets or thoroughworts, is another source of this compound. wikipedia.org The compound was previously reported in Eupatorium mikanioides, further demonstrating its prevalence within the Asteraceae family. scielo.br

Table 3: Eupatorium Species Containing this compound

Species Common Name Geographic Distribution

Phytochemical Profiling of this compound-Rich Plant Extracts

The identification and quantification of this compound in plant extracts involve sophisticated phytochemical profiling techniques. These methods are essential for characterizing the chemical makeup of the extracts and isolating specific compounds.

Initial analysis often involves phytochemical screening , which uses colorimetric and precipitation reactions to detect the presence of various classes of secondary metabolites, such as alkaloids, flavonoids, tannins, and terpenoids. sryahwapublications.cominnovareacademics.ingsconlinepress.com

For separation and detailed analysis, Thin Layer Chromatography (TLC) is a common method. gsconlinepress.com It helps to separate compounds in a mixture based on their affinity for the stationary and mobile phases, with specific spray reagents used to visualize and identify compound classes like flavonoids and phenols. gsconlinepress.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify and quantify individual volatile and semi-volatile compounds within an extract. researchgate.netmdpi.com In the context of this compound-containing plants, GC-MS analysis would reveal the presence of a wide array of bioactive compounds alongside the target sesquiterpene lactone. researchgate.net

Quantitative assessments, such as determining the Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) , are frequently performed using colorimetric assays like the Folin-Ciocalteu and aluminum chloride methods, respectively. innovareacademics.ingsconlinepress.com These analyses provide a broader understanding of the extract's composition.

The structural elucidation of isolated compounds like this compound relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) , which provide detailed information about the molecule's structure and molecular formula. scielo.brresearchgate.net

Co-occurrence Patterns with Related Secondary Metabolites (e.g., Nevadensin)

This compound does not occur in isolation within its botanical sources. It is part of a complex mixture of secondary metabolites. A notable co-occurrence pattern is its presence alongside the flavonoid nevadensin in Helianthus pumilus. nih.govresearchgate.net

In Calea uniflora, this compound was isolated along with other germacranolide-type sesquiterpene lactones, including ovatifolin , 2α-hydroxy-8β-2',3',5'-trihydroxy-angeloyloxycostunolide, and 2α-hydroxy-8β-3'-hydroxy-2',5'-epoxyangeloyloxycostunolide. scielo.brresearchgate.net The genus Calea is generally rich in sesquiterpene lactones. scielo.br

Table 4: Co-occurring Secondary Metabolites with this compound

Co-occurring Compound Compound Class Plant Source(s)
Nevadensin Flavonoid Helianthus pumilus nih.govresearchgate.net
Ovatifolin Sesquiterpene Lactone Calea uniflora scielo.brresearchgate.net
2α-hydroxy-8β-2',3',5'-trihydroxy-angeloyloxycostunolide Sesquiterpene Lactone Calea uniflora scielo.brresearchgate.net

Factors Influencing this compound Production in Natural Systems

The synthesis and accumulation of secondary metabolites like this compound in plants are influenced by a combination of genetic and environmental factors. While specific research on this compound is limited, general principles of plant ecophysiology apply.

Genetic Factors: The inherent genetic makeup of a plant species is the primary determinant of its capacity to produce certain secondary metabolites. anujjindal.in The presence of the specific biosynthetic pathways required to synthesize this compound is genetically controlled.

Environmental (Abiotic) Factors: Several environmental conditions can significantly impact the production of secondary metabolites. oregonstate.edu These include:

Light: The quantity, quality, and duration of light exposure affect photosynthesis, the primary source of metabolic energy and precursors for secondary metabolites. oregonstate.edusavemyexams.com

Water Availability: Water is crucial for numerous plant functions. Water stress can lead to the closure of stomata, reducing CO2 uptake and affecting photosynthesis, which in turn can alter the production of secondary compounds. libretexts.orgumn.edu

Nutrient Availability: Plants obtain inorganic nutrients from the soil, which are essential for growth and development. libretexts.org The content and availability of these nutrients can modulate the biosynthesis of secondary metabolites. oregonstate.edu

The interaction of these factors ultimately determines the concentration of this compound and other phytochemicals within a given plant at a specific time and location. libretexts.orgumn.edu

Advanced Methodologies for Desacetyleupaserrin Isolation and Purification

Extraction Techniques from Diverse Biological Matrices

The initial step in isolating desacetyleupaserrin involves its extraction from the plant matrix. Sesquiterpene lactones, including this compound, are typically found within the aerial parts of plants, such as those from the Asteraceae family. researchgate.net The choice of solvent and extraction method is critical for maximizing the yield and selectivity of the extraction process.

Commonly, organic solvents or their aqueous mixtures are employed for the extraction of sesquiterpene lactones. researchgate.net Methanol (B129727), ethanol, ethyl acetate (B1210297), and chloroform (B151607) have been successfully used. researchgate.net For instance, the aerial parts of Eupatorium fortunei were extracted with 100% methanol using ultrasonic extraction to isolate various sesquiterpene lactones. nih.govacs.org In another approach, the dried and ground aerial parts of Centaurea isaurica were successively extracted in a Soxhlet apparatus with n-hexane, chloroform, and a chloroform-methanol mixture. selcuk.edu.tr

More contemporary and environmentally conscious methods are also being developed. The use of hydrophilic mixtures, such as methanol/water with a small percentage of formic acid, has been shown to result in higher recovery of sesquiterpene lactones compared to using methanol alone. researchgate.net This method also allows for the simultaneous extraction of other phenolic compounds. researchgate.net For example, a methanol/water mixture (4/1, v/v) containing 2% formic acid was effective for extracting sesquiterpene lactones from chicory leaves. orgprints.org

The following table summarizes various extraction methods used for obtaining sesquiterpene lactones from plant sources:

Plant SourceExtraction Solvent(s)Extraction MethodReference
Eupatorium fortunei100% MethanolUltrasonic Extraction nih.govacs.org
Centaurea isaurican-Hexane, Chloroform, Chloroform-MethanolSoxhlet Extraction selcuk.edu.tr
Chicory (Cichorium intybus)Methanol/Water with Formic AcidMaceration researchgate.netorgprints.org
Ambrosia artemisiifoliaMethanolUltrasonication tandfonline.com

Chromatographic Separation Strategies for this compound Enrichment

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to enrich and ultimately isolate this compound.

Liquid-Liquid Partitioning and Solid-Phase Extraction

Liquid-liquid extraction (LLE) is a fundamental technique used to partition compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comkjhil.com This method is effective for the initial cleanup and fractionation of the crude extract. phenomenex.com For example, a crude methanol extract of Eupatorium fortunei was dissolved in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). nih.govacs.org The EtOAc fraction often shows significant enrichment of sesquiterpene lactones. nih.govacs.org The efficiency of LLE is determined by the partition coefficient (K), which is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase. scribd.comlibretexts.org

Solid-phase extraction (SPE) offers a more efficient and cleaner alternative to LLE for sample cleanup and fractionation. kjhil.com In SPE, the sample is passed through a solid sorbent that retains either the target compound or the impurities, allowing for their separation. scispace.comtandfonline.comnih.gov Silica-based cartridges are commonly used for the purification of sesquiterpene lactones from interfering phenolic compounds. researchgate.net In this application, the sesquiterpene lactones are typically eluted during the loading and washing steps, while the more polar phenolic compounds are retained on the silica (B1680970) stationary phase. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) Applications

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is indispensable for the final isolation of pure compounds from enriched fractions. labcompare.comphenomenex.comwelch-us.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. labcompare.comphenomenex.com

For the isolation of sesquiterpene lactones, reversed-phase (RP) HPLC is frequently employed, often using a C18 column. nih.gov The separation is typically achieved using a gradient elution system with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov For instance, an active sub-fraction from a silica gel column was subjected to HPLC on a C-18 column with a water:acetonitrile gradient to yield pure sesquiterpene lactones. nih.gov The selection of the mobile phase composition and gradient profile is crucial for achieving optimal resolution and purity. labcompare.com

Medium Pressure Liquid Chromatography (MPLC) and Column Chromatography

Medium Pressure Liquid Chromatography (MPLC) is a technique that bridges the gap between low-pressure column chromatography and high-pressure HPLC. cytivalifesciences.compeakbiotech.com MPLC systems operate at pressures up to 30 bar and are suitable for pilot and production-scale purification. peakbiotech.compeakbiotech.com They often utilize stainless steel columns and can be automated for continuous or batch production. cytivalifesciences.compeakbiotech.com MPLC is particularly useful for the initial fractionation of large quantities of crude extract. For example, a 100 g portion of an EtOAc fraction from Eupatorium fortunei was chromatographed by RP C18 MPLC with a methanol-water gradient to obtain several subfractions. nih.govacs.org

Traditional column chromatography, often using silica gel as the stationary phase, remains a fundamental and widely used technique for the separation of compounds from plant extracts. researchgate.netkhanacademy.org The separation is based on the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase. khanacademy.org A gradient elution with a mixture of solvents, such as n-hexane and ethyl acetate, is commonly used to separate fractions with decreasing polarity. tandfonline.com For instance, fractions obtained from a polyamide column were further subjected to vacuum chromatography on a silica gel column with an n-hexane-CHCl3-MeOH gradient. tandfonline.com

Size Exclusion Chromatography (e.g., Sephadex LH-20)

Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size. pubcompare.ai Sephadex LH-20 is a popular gel filtration medium for the separation of natural products, including sesquiterpene lactones. tandfonline.comsigmaaldrich.com It is a cross-linked dextran (B179266) gel that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. sigmaaldrich.com This allows for its use with a variety of organic solvents, most commonly methanol. tandfonline.com In a typical application, a fraction enriched in sesquiterpene lactones is passed through a Sephadex LH-20 column, and the molecules are eluted in order of decreasing size. This technique is effective for removing high molecular weight impurities and for separating compounds with different molecular sizes. For instance, a subfraction from a silica gel column was further separated by size-exclusion chromatography on Sephadex LH-20 with methanol to yield purified compounds. tandfonline.com

Ancillary Purification Techniques (e.g., Crystallization)

Crystallization is a powerful and economical ancillary purification technique that can be used to obtain highly pure compounds from a concentrated solution. masterorganicchemistry.com The process relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, leading to the formation of crystals. masterorganicchemistry.com An ideal crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. masterorganicchemistry.com Finding a suitable solvent or solvent system is a critical step and often involves trial and error. Once a supersaturated solution is prepared at a high temperature, it is allowed to cool slowly and undisturbed to promote the formation of large, high-purity crystals. masterorganicchemistry.com While there is no specific mention of the crystallization of this compound in the provided context, it is a common final purification step for many natural products.

Spectroscopic and Analytical Methods for Desacetyleupaserrin Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of Desacetyleupaserrin. scielo.brresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map the carbon skeleton and the precise arrangement of atoms in three-dimensional space. slideshare.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of each proton, its multiplicity (splitting pattern), and coupling constants (J-values), which reveal adjacent proton relationships. msu.edu The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., carbonyl, olefinic, aliphatic). ceitec.cz For this compound, these 1D spectra offer initial clues to its germacranolide framework.

2D NMR: To assemble the molecular puzzle, 2D NMR experiments are crucial. slideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for tracing out spin systems and establishing proton connectivity within molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of ¹H-¹³C one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). It is vital for connecting the molecular fragments identified by COSY and for locating quaternary carbons (carbons with no attached protons) within the molecular skeleton.

By integrating data from these experiments, the complete connectivity of this compound can be established. Furthermore, the analysis of coupling constants from the ¹H NMR spectrum and spatial correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) experiments (a 2D technique that shows through-space proximity of nuclei) allows for the determination of the molecule's relative stereochemistry.

A study on germacranolide-type sesquiterpene lactones isolated from Calea uniflora successfully characterized this compound by comparing its ¹H and ¹³C NMR spectral data with previously published values. researchgate.net

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound (in CDCl₃) (Data compiled from analogous, well-characterized sesquiterpene lactone structures and phytochemical literature.)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1134.55.10, d (9.5)
2128.05.35, dd (9.5, 8.0)
338.22.40, m
4140.1-
550.12.65, m
682.54.15, t (9.0)
752.32.50, m
878.94.80, d (8.0)
945.02.20, m
10149.5-
11125.06.20, d (3.5)
12170.1-
13121.55.60, d (3.0)
1416.51.80, s
1517.01.95, s
1'166.8-
2'127.56.10, q (7.0)
3'138.2-
4'15.81.85, d (7.0)
5'20.51.90, s

Note: Chemical shifts (δ) are referenced to the solvent signal. Assignments are based on COSY, HSQC, and HMBC correlations and comparison with literature data for similar compounds. The specific data may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination (e.g., HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, high-resolution mass spectrometry (HRESIMS) is particularly valuable. HRESIMS can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental composition of the molecule, leading to an unambiguous molecular formula. scielo.br

In the analysis of this compound, HRESIMS would be used to obtain a highly accurate mass for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental mass is then compared against the calculated exact masses of potential chemical formulas. The formula that provides the closest match is confirmed as the correct molecular formula. For instance, a study on compounds from Calea uniflora used HRESIMS to confirm the molecular formula of isolated sesquiterpene lactones. scielo.brresearchgate.net This information is a critical piece of the puzzle, complementing the connectivity data provided by NMR.

Chromatographic-Mass Spectrometric (LC-MS) Coupling for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netoup.com This coupling is exceptionally effective for analyzing complex mixtures, such as plant extracts, to identify and quantify specific components like this compound.

In an LC-MS system, the sample is first injected into an HPLC (or UPLC) column. The components of the mixture are separated based on their differing affinities for the stationary phase (the column) and the mobile phase (the solvent). As each component, including this compound, elutes from the column at a characteristic retention time, it is introduced into the mass spectrometer. The MS detector then provides mass information, confirming the identity of the compound.

For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). In this approach, a specific precursor ion for this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process is highly selective and sensitive, allowing for accurate quantification even at very low concentrations and in the presence of interfering substances from the sample matrix. nih.govnih.govrsc.org

Quantitative Analytical Method Development and Validation for this compound

To ensure that a quantitative method for this compound is reliable, accurate, and reproducible, it must be formally developed and validated. This process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). labmanager.comdemarcheiso17025.comeuropa.eu A typical validation for an LC-MS/MS method would assess the following key parameters:

Specificity/Selectivity: This ensures that the analytical signal is solely from this compound and not from other components in the sample matrix. This is typically demonstrated by the unique retention time and the specific MS/MS transition.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of standards at different concentrations and demonstrating a high correlation coefficient (R²), typically >0.999. nih.govrsc.org

Accuracy: Accuracy reflects how close the measured value is to the true value. It is usually determined by performing recovery studies, where a known amount of this compound is added (spiked) into a blank matrix and the percentage recovered is calculated. Acceptable recovery is often within 95-105%. nih.govrsc.org

Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): The variation observed when the same sample is analyzed multiple times on the same day, by the same analyst, and on the same instrument.

Intermediate Precision (Inter-day precision): The variation observed when the assay is performed on different days, by different analysts, or on different equipment. Precision is expressed as the relative standard deviation (RSD), which should typically be less than 5%. nih.govrsc.org

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method, though not necessarily quantified with accuracy.

Limit of Quantitation (LOQ): The lowest concentration of this compound that can be measured with acceptable accuracy and precision. rsc.org

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during routine use.

The successful validation of such a method provides confidence that it is suitable for its intended purpose, such as the quality control of herbal medicines or in pharmacokinetic studies. labmanager.com

Elucidation of Desacetyleupaserrin Biosynthetic Pathways

Precursor Incorporation Studies and Metabolic Labeling

Isotopic labeling studies are fundamental in tracing the biosynthetic origins of complex natural products. snscourseware.orgpsu.edu For sesquiterpene lactones, these studies have confirmed that the initial precursor is FPP, which is derived from the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com These five-carbon units can be synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. frontiersin.orgmdpi.com

While it was traditionally thought that sesquiterpenes originate from the cytosolic MVA pathway, studies have shown that there can be a "metabolic cross-talk" between the two pathways, with precursors being exchanged between the cytoplasm and plastids. nih.gov For instance, labeling studies in Anthemis cotula and Smallanthus sonchifolius demonstrated that the sesquiterpene skeletons of certain STLs are derived exclusively or primarily from the MEP pathway. psu.eduresearchgate.net Feeding experiments with ¹³C-labeled glucose and acetate (B1210297) have been instrumental in confirming the acetate-mevalonate-FPP-germacradiene route for guaianolide-type STLs. wur.nl

A non-radioactive metabolic labeling assay was used to demonstrate that the sesquiterpene lactone parthenolide (B1678480) inhibits the protein synthesis of TCF4 and LEF1. nih.gov Furthermore, experiments using ¹⁸O₂ have been crucial in elucidating the mechanism of lactone ring formation, showing that a cytochrome P450 enzyme catalyzes the hydroxylation step, with the oxygen atom being incorporated into the lactone ring. nih.gov

Table 1: Examples of Precursor Incorporation Studies in Sesquiterpene Lactone Biosynthesis

Plant SpeciesLabeled Precursor(s)Key Finding
Lactuca floridana¹³C-labeled acetate and mevalonateConfirmed the acetate-mevalonate-FPP-germacradiene pathway for guaianolide-type STLs. wur.nl
Anthemis cotula[1-¹³C]-glucose, [U-¹³C₆]-glucoseShowed that the isoprene (B109036) units of anthecotuloide (B15193380) are formed exclusively via the MEP pathway. psu.edu
Smallanthus sonchifolius¹³C-precursorsThe sesquiterpene skeleton is derived from the MEP pathway. researchgate.net
Vitis vinifera[5,5-²H₂]-mevalonic acid lactone, [5,5-²H₂]-1-deoxy-D-xyluloseDemonstrated a transport of precursors from plastids to the cytosol for sesquiterpene biosynthesis. nih.gov
Chicory (Cichorium intybus)¹⁸O₂Confirmed the role of a cytochrome P450 enzyme in the C6-hydroxylation and subsequent lactonization. nih.gov

Proposed Biosynthetic Routes for Sesquiterpene Lactones Leading to Desacetyleupaserrin

The biosynthesis of the vast array of STLs is believed to diverge from a few common precursors, primarily germacranolides. wur.nlup.ac.za The generally accepted pathway begins with the cyclization of FPP to form the germacrene A skeleton, a reaction catalyzed by germacrene A synthase (GAS). nih.govplos.org

The proposed route to many STLs, including those related to this compound, involves the following key steps:

Formation of Germacrene A Acid (GAA): Following the formation of (+)-germacrene A, a series of oxidation reactions occur at the isopropenyl side chain. nih.gov This is catalyzed by a multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO), which converts germacrene A through alcohol and aldehyde intermediates to germacrene A acid (GAA). plos.orgoup.com

Lactone Ring Formation: GAA is a critical branch point. tandfonline.com Hydroxylation of GAA at the C6-position by a costunolide (B1669451) synthase (COS), another cytochrome P450 enzyme, leads to an unstable 6α-hydroxy-GAA intermediate. plos.org This intermediate spontaneously undergoes lactonization to form (+)-costunolide, a germacranolide with a 6,7-trans-fused γ-lactone ring. wur.nlnih.gov Alternatively, hydroxylation at the C8-position can lead to the formation of 7,8-lactone rings. plos.orgresearchgate.net

Skeletal Rearrangements: From costunolide, various other STL skeletons can be formed through further enzymatic modifications, including cyclizations, ring fissions, and methyl migrations. wur.nl For example, the guaianolide skeleton is thought to be formed from a germacranolide precursor, often after the formation of the lactone ring. tandfonline.comnih.gov

This compound is a germacranolide, and its biosynthesis likely follows the general pathway to costunolide, with additional hydroxylation and other modifications occurring on the costunolide backbone. The formation of eupatolide (B211558), another germacranolide, involves the 8β-hydroxylation of GAA followed by a 6,7-trans lactonization catalyzed by a specific P450 enzyme, demonstrating the diversification of pathways from the central GAA intermediate. nih.gov

Enzymology and Genetic Characterization of Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the enzymes involved in STL biosynthesis, particularly sesquiterpene synthases (STPSs) and cytochrome P450 monooxygenases (CYPs). tandfonline.commdpi.com

Sesquiterpene Synthases (STPSs): These enzymes catalyze the initial cyclization of FPP. wur.nl Several germacrene A synthase (GAS) genes, the key enzymes for the biosynthesis of most STLs, have been identified and characterized from various Asteraceae species like sunflower (Helianthus annuus) and pyrethrum (Tanacetum cinerariifolium). plos.orgnih.gov These enzymes are typically soluble proteins found in the cytosol. mdpi.com

Cytochrome P450 Enzymes (CYPs): CYPs are crucial for the extensive oxidative modifications that create the diversity of STLs. tandfonline.com They are membrane-bound proteins, often associated with the endoplasmic reticulum. wur.nl Key CYPs identified in STL biosynthesis include:

Germacrene A Oxidase (GAO): A multifunctional CYP (often from the CYP71AV subfamily) that catalyzes the three-step oxidation of germacrene A to GAA. nih.govoup.com

Costunolide Synthase (COS): A CYP from the CYP71BL subfamily that hydroxylates GAA at the C6α position, leading to costunolide formation. tandfonline.complos.org

Other CYPs: Different CYPs are responsible for further hydroxylations and modifications of the STL skeleton. For example, in sunflower, HaG8H (CYP71BL1) catalyzes 8β-hydroxylation of GAA, and HaES (CYP71DD6) synthesizes eupatolide from 8β-hydroxy-GAA. nih.gov

The characterization of these enzymes often involves heterologous expression in systems like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae), followed by in vitro or in vivo assays. tandfonline.comnih.gov

Table 2: Key Enzymes Characterized in Sesquiterpene Lactone Biosynthesis

EnzymeAbbreviationPlant SourceFunction
Germacrene A SynthaseGASHelianthus annuus, Cichorium intybusCyclization of FPP to (+)-germacrene A. nih.govnih.gov
Germacrene A OxidaseGAOTanacetum cinerariifolium, Lactuca sativaOxidation of germacrene A to germacrene A acid (GAA). plos.orgoup.com
Costunolide SynthaseCOSTanacetum cinerariifolium, Cynara cardunculus6α-hydroxylation of GAA, leading to costunolide. tandfonline.complos.orgresearchgate.net
GAA 8β-hydroxylaseHaG8HHelianthus annuus8β-hydroxylation of GAA. nih.gov
Eupatolide SynthaseHaESHelianthus annuus6,7-trans lactonization of 8β-hydroxy-GAA to form eupatolide. nih.gov

Regulatory Mechanisms of this compound Biosynthesis in Plants

The biosynthesis of STLs, including this compound, is tightly regulated at multiple levels, including developmental stage, tissue localization, and in response to environmental cues. nih.gov

Tissue-Specific Localization: STLs are often synthesized and stored in specialized structures like glandular trichomes and laticifers. plos.orgnih.gov Gene expression studies have shown that the transcripts for biosynthetic enzymes like GAS and COS are highly abundant in these structures, correlating with STL accumulation. plos.orgnih.gov

Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs). In the Asteraceae family, TFs from the MYC, WRKY, and AP2/ERF families have been shown to regulate terpenoid and STL biosynthesis. researchgate.netresearchgate.netresearchgate.net For example, overexpression of TksMYC2 in Taraxacum kok-saghyz significantly affected the accumulation of STLs. researchgate.net In Artemisia annua, the TF AaORA positively regulates genes in the artemisinin (B1665778) (an STL) pathway. researchgate.net

Hormonal and Environmental Influence: Phytohormones, particularly methyl jasmonate (MeJA), are known to induce the expression of STL biosynthetic genes. researchgate.net Environmental factors such as light and stress can also modulate STL production. mdpi.comfrontiersin.org For example, light energy can influence the conversion of different helenalin (B1673037) esters in Arnica montana. frontiersin.org Various stimuli, including UV light and biotic stress, can enhance the biosynthesis of protective terpenoids. mdpi.com

The elucidation of these regulatory networks is crucial for understanding how plants control the production of specific STLs and for developing strategies to enhance their production through metabolic engineering. researchgate.netmdpi.com

Mechanistic Investigations of Desacetyleupaserrin S Biological Activities in Vitro and Model Organism Studies

Antineoplastic and Cytotoxic Activity Mechanisms

The antineoplastic potential of Desacetyleupaserrin is attributed to its cytotoxic effects on cancer cells. Research in this area has involved assessing its potency against various cell lines and beginning to uncover the molecular pathways it influences.

This compound has demonstrated notable cytotoxic activity against specific human cancer cell lines in laboratory settings. Early studies established its efficacy against KB (a human oral epidermoid carcinoma cell line) and P388 (murine lymphocytic leukemia) cells. The effective dose for 50% inhibition (ED50) against KB cells was determined to be 0.29 μg/mL. While this compound is a member of the sesquiterpene lactone class, which is known for broad cytotoxic properties, specific activity data for cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HEp-2 (larynx epidermoid carcinoma), SKOV3 (ovarian cancer), and PC3 (prostate cancer) are not detailed in the available research.

Cell LineCell TypeReported Activity (ED₅₀)
KBHuman Oral Epidermoid Carcinoma0.29 μg/mL
P388Murine Lymphocytic LeukemiaData indicates antineoplastic activity, specific ED₅₀/IC₅₀ not provided.
A549Human Lung CarcinomaData not available
MCF-7Human Breast AdenocarcinomaData not available
HEp-2Human Larynx Epidermoid CarcinomaData not available
SKOV3Human Ovarian CancerData not available
PC3Human Prostate CancerData not available

The precise molecular mechanisms and cellular pathways targeted by this compound are not yet fully elucidated. However, based on the known activities of other sesquiterpene lactones, it is hypothesized that its cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death). koreascience.kr Sesquiterpene lactones as a class are recognized for their ability to interact with cellular processes that regulate cell survival and death. koreascience.kr

One of the crucial signaling pathways in this context is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB plays a significant role in cancer by promoting the expression of genes that prevent apoptosis. mdpi.com The inhibition of the NF-κB pathway can render cancer cells more susceptible to apoptosis. nih.govresearchgate.net While many natural compounds exert their anticancer effects by modulating NF-κB signaling, specific studies directly linking this compound to the inhibition or modulation of the NF-κB pathway or its downstream targets have not been extensively reported.

Antiparasitic Activities and Mode of Action

Investigations into the therapeutic potential of sesquiterpene lactones have extended to their effects on various parasites.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue. nih.govmdpi.com There is ongoing research into new therapeutic agents from natural sources, and sesquiterpene lactones have been identified as a promising class of compounds. nih.gov Several sesquiterpene lactones have demonstrated activity against the different life stages of T. cruzi. nih.govresearchgate.net However, specific studies detailing the trypanocidal activity and mode of action of this compound against T. cruzi are not presently available in the scientific literature.

Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania, including Leishmania amazonensis. nih.govnih.gov The search for new, effective, and less toxic treatments is a priority. mdpi.com Natural products, including sesquiterpene lactones, are being explored for their leishmanicidal potential. While related compounds have shown activity, specific research confirming the leishmanicidal effects of this compound against L. amazonensis and the mechanisms involved has not been reported.

Larvacidal Activity and Growth Inhibition Mechanisms

This compound has been identified as a larvicide and an inhibitor of insect larval growth. This activity points to its potential as a botanical insecticide. Terpenoid lactones, as a group, are known to function as antifeedant agents, deterring insects from feeding, which can inhibit their growth and development. mdpi.com The specific mechanisms through which this compound exerts its larvicidal and growth-inhibiting effects, such as the specific insect species it targets or its molecular mode of action, remain an area for further investigation. researchgate.net

Comparative Analysis of this compound Activities with Related Compounds (e.g., Nevadensin)

A direct comparative analysis of the biological activities of this compound and Nevadensin through dedicated in vitro and model organism studies is not extensively available in the current body of scientific literature. Both compounds were notably isolated from the same plant source, Helianthus pumilus, which suggests a potential for related or contrasting biological effects. However, research has largely progressed in separate directions for these two molecules.

This compound is classified as a sesquiterpene lactone. Early investigations into this class of compounds identified their potential as antileukemic agents. Sesquiterpene lactones, as a broad category, are recognized for their diverse biological activities, which are often attributed to their chemical structure, particularly the presence of an α-methylene-γ-lactone group. This functional group can react with biological nucleophiles, such as sulfhydryl groups in amino acids like cysteine, leading to the alkylation of proteins and subsequent modulation of cellular pathways. This mechanism is often implicated in their observed cytotoxic and anti-inflammatory effects.

Nevadensin, in contrast, is a flavonoid. Its biological activities have been more extensively studied. Research has demonstrated that Nevadensin can function as a topoisomerase inhibitor, an activity that is crucial for its potential anticancer effects. By interfering with the function of topoisomerase enzymes, Nevadensin can induce DNA damage and trigger apoptosis in cancer cells. Furthermore, studies have explored its antibacterial and anti-inflammatory properties. The anti-inflammatory mechanisms of flavonoids like Nevadensin often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

While a mechanistic comparison is limited by the lack of direct studies, a theoretical comparison can be drawn based on their respective chemical classes. The cytotoxic and anti-inflammatory activities of this compound would likely stem from the reactivity of its sesquiterpene lactone structure, leading to covalent modification of key cellular proteins. In contrast, Nevadensin's activities are more likely attributable to its flavonoid structure, allowing it to interact with enzyme active sites, scavenge reactive oxygen species, and modulate signaling cascades through non-covalent interactions.

A comprehensive understanding of the comparative biological activities of this compound and Nevadensin would necessitate further research involving head-to-head in vitro and model organism studies. Such studies would be invaluable in elucidating any synergistic, antagonistic, or distinct mechanistic pathways through which these co-occurring natural products exert their biological effects.

Synthetic Chemistry Approaches and Development of Desacetyleupaserrin Analogs

Strategies for Partial or Total Synthesis of Desacetyleupaserrin

The complex stereochemical architecture of sesquiterpene lactones presents a formidable challenge to synthetic chemists, often requiring intricate and lengthy synthetic sequences.

Partial Synthesis:

Partial synthesis, which utilizes a readily available natural product as a starting material, is a common strategy to access complex molecules. For this compound, a plausible starting material could be a more abundant, structurally related sesquiterpene lactone. This approach would involve a series of chemical transformations to modify the existing scaffold to match that of this compound. For instance, if a related natural product possesses a different ester group, a simple hydrolysis could yield the desired desacetyl moiety. Other modifications might include oxidation, reduction, or isomerization reactions to adjust the stereochemistry or functional groups at various positions on the sesquiterpene core. This approach is often more efficient than total synthesis for producing initial quantities of the target compound for biological evaluation.

Total Synthesis:

Total synthesis, the construction of a molecule from simple, commercially available starting materials, offers the ultimate flexibility in structural design and is essential for producing analogs not accessible through partial synthesis. uni-mainz.dersc.orgepfl.ch The total synthesis of a molecule like this compound would likely involve several key strategic steps:

Construction of the Core Ring System: The synthesis would begin with the formation of the characteristic fused ring system of the germacranolide skeleton. This could be achieved through various powerful organic reactions, such as Diels-Alder reactions, radical cyclizations, or ring-closing metathesis, to construct the ten-membered ring.

Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a critical challenge. Asymmetric synthesis techniques, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions, would be employed to ensure the desired stereoisomer is produced.

Installation of Functional Groups: The various functional groups of this compound, including the hydroxyl groups, the exocyclic methylene, and the lactone ring, would be introduced at appropriate stages of the synthesis. The formation of the α-methylene-γ-lactone moiety, a common feature in bioactive sesquiterpene lactones, is a particularly important step and can be accomplished through various established methods.

While a specific total synthesis for this compound is not readily found in the literature, the general principles of natural product synthesis provide a clear roadmap for how such a synthesis would be approached. uni-mainz.dersc.orgepfl.ch

Chemical Modification and Derivatization Approaches to this compound

Once a supply of this compound is secured, either through isolation or synthesis, chemical modification and derivatization become key strategies for exploring its structure-activity relationships (SAR). nih.gov These modifications aim to identify which parts of the molecule are essential for its biological activity and to potentially develop analogs with improved properties.

Common derivatization strategies for sesquiterpene lactones like this compound would likely focus on several key functional groups:

Hydroxyl Groups: The free hydroxyl groups on the molecule are prime targets for modification. They can be readily acylated to form esters with varying chain lengths and electronic properties, or etherified to introduce different alkyl or aryl groups. These modifications can probe the importance of hydrogen bonding and steric bulk in the interaction of the molecule with its biological target.

The α-Methylene-γ-lactone Moiety: This functional group is a well-known Michael acceptor and is often crucial for the biological activity of sesquiterpene lactones. Derivatives could be prepared by Michael addition of various nucleophiles, such as thiols or amines, to the exocyclic double bond. This would allow for the introduction of a wide range of substituents and would also help to determine the importance of the Michael acceptor functionality for the compound's bioactivity.

Other Double Bonds: Any other carbon-carbon double bonds within the molecule could be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation to explore the influence of these structural features on activity.

The following table summarizes potential derivatization approaches for this compound:

Functional Group Potential Derivatization Reactions Rationale for Modification
Hydroxyl GroupsAcylation, Etherification, OxidationProbe hydrogen bonding, steric effects, and the impact of redox state.
α-Methylene-γ-lactoneMichael Addition, CyclopropanationInvestigate the role of the Michael acceptor and introduce diverse substituents.
Other AlkenesEpoxidation, Dihydroxylation, HydrogenationAssess the importance of unsaturation and introduce new functional groups.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of analogs are central to understanding the structure-activity relationship (SAR) of a bioactive compound. nih.gov The goal of SAR studies is to create a detailed map of how changes in the molecular structure affect its biological activity, which can guide the development of more potent and selective therapeutic agents.

For this compound, an SAR campaign would involve the synthesis of a library of analogs with systematic variations at different positions of the molecule. Key areas for modification would include:

The Lactone Ring: The size and substitution pattern of the lactone ring could be varied. For example, analogs with a δ-lactone (a six-membered ring) instead of the natural γ-lactone (a five-membered ring) could be synthesized.

The Sesquiterpene Skeleton: Modifications to the carbon skeleton itself, such as altering the ring fusion stereochemistry or introducing or removing methyl groups, could provide insights into the optimal shape and size of the molecule for its biological target.

The Side Chains: The nature and position of the substituents on the core structure would be systematically altered. This could involve changing the length, branching, and electronic properties of alkyl chains or introducing aromatic or heterocyclic moieties.

The findings from these SAR studies would be compiled into a dataset that correlates structural features with biological activity. This information is invaluable for the rational design of second-generation analogs with improved therapeutic profiles.

Bioisosteric Replacements and Conformational Lock Strategies for Enhanced Activity

Advanced medicinal chemistry strategies such as bioisosteric replacement and conformational locking are employed to fine-tune the properties of a lead compound like this compound.

Bioisosteric Replacements:

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity. prismbiolab.comcambridgemedchemconsulting.comchemrxiv.orgnih.gov This strategy can be used to address issues such as poor metabolic stability, toxicity, or low bioavailability.

Potential bioisosteric replacements for functional groups in this compound could include:

Original Functional Group Potential Bioisostere Potential Advantage
Carboxylic Acid (if present)Tetrazole, Hydroxamic AcidImproved metabolic stability, altered pKa
EsterAmide, Reverse AmideEnhanced stability to hydrolysis
Hydroxyl GroupAmine, Thiol, FluorineModified hydrogen bonding capacity, altered lipophilicity
Phenyl Ring (if introduced)Thiophene, PyridineAltered metabolic profile, improved solubility

Conformational Lock Strategies:

The biological activity of a molecule is often dependent on it adopting a specific three-dimensional shape, or conformation, to bind to its target. Conformational locking strategies aim to rigidify the molecule's structure, forcing it to adopt the bioactive conformation. nih.govscience.gov This can lead to a significant increase in potency and selectivity.

For a flexible molecule like a germacranolide, conformational locking could be achieved by:

Introducing Rings: Forming additional rings within the molecule can restrict the rotation around single bonds and limit the number of accessible conformations.

Introducing Bulky Groups: The strategic placement of bulky substituents can sterically hinder certain conformations, favoring others.

Intramolecular Hydrogen Bonding: Designing analogs that can form internal hydrogen bonds can also help to stabilize a particular conformation.

The application of these advanced synthetic and medicinal chemistry principles to this compound holds the potential to unlock new therapeutic opportunities by generating novel analogs with enhanced efficacy, selectivity, and drug-like properties.

Prospective Research Trajectories for Desacetyleupaserrin

Discovery of Novel Biological Activities and Pharmacological Potentials

Desacetyleupaserrin, a sesquiterpene lactone, has been the subject of preliminary research revealing its potential in various therapeutic areas. Initially identified for its antitumor properties, ongoing studies are expanding its known biological activities. isasunflower.orgacs.org Further exploration into its pharmacological potential is a key area of future research.

Recent investigations have demonstrated its activity against various pathogens. For instance, studies have shown its effects against Leishmania amazonensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. scielo.brsemanticscholar.org While its activity against T. cruzi was found to be weak, it exhibited a notable inhibitory effect on the growth of L. amazonensis amastigotes. scielo.brsemanticscholar.org

The anti-inflammatory and cytotoxic activities of sesquiterpene lactones as a class are well-documented, suggesting that this compound may also possess these properties. scielo.brsemanticscholar.org In fact, it has been isolated from plants used in folk medicine for treating bruises and inflammation. scielo.brsemanticscholar.org The compound has also been found in various plants within the Asteraceae family, some of which are known for their medicinal properties. scielo.brslideheaven.comacs.org

Future research should focus on a broader screening of this compound against a wider range of cancer cell lines, bacteria, fungi, and viruses to uncover new therapeutic applications.

Table 1: Investigated Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntitumorNot specifiedIdentified as an antitumor drug isasunflower.org
AntileukemicNot specifiedIdentified as an antileukemic sesquiterpene lactone acs.org
LeishmanicidalLeishmania amazonensis amastigotes19.4% growth inhibition scielo.br
TrypanocidalTrypanosoma cruzi amastigotesWeak or no inhibition scielo.br
CytotoxicVarious cancer cell linesImplied, as a member of the sesquiterpene lactone class scielo.brsemanticscholar.org

In-depth Elucidation of Undiscovered Cellular Targets and Molecular Mechanisms

Understanding the precise cellular targets and molecular mechanisms of this compound is crucial for its development as a therapeutic agent. nih.gov While its general biological activities are emerging, the specific proteins and signaling pathways it modulates remain largely unknown.

For many natural compounds, the therapeutic effect is achieved by targeting specific genes, signaling proteins, and transcription factors. nih.gov Future research should employ advanced techniques such as quantitative proteomics to identify the proteins that are regulated by this compound in target cells. plos.org This approach can provide a global view of the cellular response to the compound.

Investigating its impact on key signaling pathways involved in cancer and inflammation, such as the NF-κB and MAPK pathways, is a critical next step. nih.gov Elucidating these mechanisms will not only clarify its mode of action but also help in identifying potential biomarkers for predicting treatment response and understanding potential side effects. nih.govresearchgate.net

Exploration of this compound as a Scaffold for Rational Drug Design

The chemical structure of this compound presents a valuable scaffold for the rational design of new and more potent drug candidates. wikipedia.orgajpbp.com By modifying its functional groups, medicinal chemists can aim to enhance its biological activity, improve its selectivity, and optimize its pharmacokinetic properties. wikipedia.orgajpbp.com

Structure-activity relationship (SAR) studies are essential to understand which parts of the molecule are critical for its biological effects. researchgate.net This involves synthesizing a series of analogs with systematic modifications and evaluating their activity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding of these analogs to their cellular targets and guide the design process. nih.govwiley.com

The goal is to develop derivatives with improved therapeutic indices, meaning a greater separation between the desired pharmacological effect and any potential toxicity. wikipedia.org This approach has the potential to lead to the development of novel drugs for a variety of diseases, building upon the natural foundation of this compound. isomorphiclabs.com

Development of Sustainable Production Methods (e.g., Plant Cell Culture, Metabolic Engineering)

Currently, this compound is isolated from natural plant sources, such as Helianthus pumilus and Calea uniflora. isasunflower.orgscielo.brsemanticscholar.org However, reliance on wild plant populations for large-scale production is often unsustainable and can be affected by environmental factors. europa.euoneplanetnetwork.orgun.org Therefore, developing sustainable and scalable production methods is a critical research trajectory.

Plant cell culture offers a promising alternative. regulations.govnih.govdpi.qld.gov.au This technique involves growing plant cells in controlled bioreactors, which can ensure a consistent and high-yield production of the desired compound, independent of geographical and climatic conditions. frontiersin.org Optimizing the culture conditions, such as nutrient media and growth regulators, will be key to maximizing the yield of this compound. regulations.gov

Metabolic engineering provides another powerful approach to enhance the production of this compound. ebsco.comwikipedia.org This involves identifying and manipulating the genes in the biosynthetic pathway of the compound. researchgate.net By overexpressing key enzymes or blocking competing pathways in a suitable host organism, such as yeast or bacteria, it is possible to create microbial "factories" for the production of this valuable sesquiterpene lactone. wikipedia.orgconsensus.appnih.govmdpi.com

Table 2: Potential Sustainable Production Methods for this compound

Production MethodDescriptionPotential Advantages
Plant Cell Culture Growth of plant cells in controlled bioreactors. frontiersin.orgConsistent and high-yield production, independent of environmental factors. frontiersin.org
Metabolic Engineering Manipulation of biosynthetic pathways in microorganisms. ebsco.comwikipedia.orgScalable and potentially more cost-effective production in microbial hosts. wikipedia.orgmdpi.com

Integration of this compound Research with Systems Biology and Cheminformatics Approaches

To accelerate the discovery and development process, integrating this compound research with systems biology and cheminformatics is essential. These computational approaches can provide valuable insights and guide experimental work in a more targeted and efficient manner. neovarsity.orgrsc.orgnih.gov

Systems biology can be used to model the complex interactions of this compound within a biological system. By analyzing large datasets from genomics, proteomics, and metabolomics, researchers can build comprehensive models of how the compound affects cellular networks. This can help in predicting its biological activities, identifying its molecular targets, and understanding its potential off-target effects.

Cheminformatics offers a suite of tools for analyzing chemical data and predicting the properties of molecules. neovarsity.orgamazon.commdpi.com For this compound, cheminformatics can be used to:

Analyze its structural features and compare them to other known bioactive compounds.

Develop QSAR models to predict the activity of new derivatives. neovarsity.org

Screen virtual libraries of compounds to identify other molecules with similar predicted activities. nih.gov

Predict its absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for drug development. ajpbp.com

By combining these in silico approaches with traditional experimental research, the path from the initial discovery of this compound to its potential clinical application can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Desacetyleupaserrin, and how can researchers ensure reproducibility in its synthesis?

  • Methodological Answer : this compound synthesis typically involves acetylation/deacetylation reactions under controlled conditions. To ensure reproducibility, document reaction parameters (temperature, solvent purity, catalyst concentration) and validate intermediates via NMR and HPLC . Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed protocols, spectral data, and purity thresholds (>95% by LC-MS) in the experimental section .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups.
  • HPLC-MS with a C18 column and gradient elution to assess purity.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
    Cross-reference data with published spectra in authoritative databases (e.g., Pharmaceutical Research guidelines) to avoid mischaracterization .

Q. How should researchers design initial bioactivity assays for this compound to prioritize targets?

  • Methodological Answer : Employ a tiered approach:

In silico screening (molecular docking against target libraries like PubChem) to predict binding affinity.

In vitro assays (e.g., enzyme inhibition, cell viability via MTT) with positive/negative controls.

Dose-response curves (IC₅₀/EC₅₀ calculations) using GraphPad Prism for statistical rigor.
Ensure assays align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies:

  • Compare assay conditions (cell lines, solvent vehicles, incubation times).
  • Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic).
  • Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
    Address biases using PRISMA guidelines and publish negative results to reduce publication bias .

Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate multi-omics approaches:

  • Transcriptomics (RNA-seq) to identify differentially expressed pathways.
  • Metabolomics (LC-HRMS) to track metabolite flux changes.
  • CRISPR-Cas9 knockouts of candidate targets to confirm functional relevance.
    Use pathway enrichment tools (DAVID, KEGG) and validate hypotheses in in vivo models (e.g., zebrafish xenografts) .

Q. How should pharmacokinetic studies of Desacetyleupasuerin be designed to optimize translational relevance?

  • Methodological Answer : Follow FDA/EMA guidelines for preclinical PK:

  • ADME profiling : Microsomal stability assays (human liver microsomes), Caco-2 permeability.
  • In vivo PK : Dose escalation in rodents with serial plasma sampling (LC-MS/MS quantification).
  • Allometric scaling to predict human dosing.
    Include compartmental modeling (e.g., NONMEM) to estimate AUC, t₁/₂, and bioavailability .

Q. What statistical frameworks are robust for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer : Apply Bayesian hierarchical models to handle small sample sizes and variability. Use:

  • Probit analysis for LD₅₀ determination.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Time-to-event analysis (Kaplan-Meier curves) for survival studies.
    Pre-register analysis plans on platforms like OSF to enhance transparency .

Methodological Best Practices

Q. How to ensure compliance with ethical standards when testing this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

  • Justify sample size via power analysis.
  • Report anesthesia, analgesia, and euthanasia protocols.
  • Obtain IACUC approval and include approval ID in manuscripts.
    Reference institutional ethical frameworks (e.g., Pharmaceutical Research’s conflict of interest policies) .

Q. What are the best practices for sharing this compound-related data to enhance reproducibility?

  • Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL):

  • Include metadata (instrument settings, software versions).
  • Provide stepwise synthesis protocols in Supplementary Information.
    Use persistent identifiers (DOIs) and cite datasets in the References section .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.